N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE
Description
N-{7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}acetamide is a triazolopyrimidine derivative characterized by a hydroxy group at position 7, a methyl group at position 5, and an acetamide substituent at position 2 of the heterocyclic core. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties . The acetamide moiety at position 2 distinguishes it from structurally related analogs, as this group influences solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-4-3-6(15)13-8(9-4)11-7(12-13)10-5(2)14/h3H,1-2H3,(H2,9,10,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHPZKGJIKLFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163146 | |
| Record name | N-(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40775-92-6 | |
| Record name | N-(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE typically involves the following steps:
Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through a reaction between 5-methyl-1,2,4-triazole and a suitable aldehyde or ketone under acidic or basic conditions.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the 7th position of the triazolopyrimidine ring. This can be accomplished using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Acetylation: Finally, the acetylation of the hydroxylated triazolopyrimidine is carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC.
Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in targeting neurological disorders such as Alzheimer's disease and depression. The compound enhances drug efficacy and specificity by modifying receptor interactions and improving bioavailability .
Case Study:
Research has indicated that modifications of this compound can lead to the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used in treating depression and anxiety disorders. The structure-activity relationship (SAR) studies demonstrate that slight alterations in the triazole or pyrimidine moieties can significantly influence pharmacological activity .
Agricultural Chemistry
Agrochemical Formulation:
This compound is utilized in formulating agrochemicals aimed at pest control. Its effectiveness against various pests while minimizing environmental impact makes it a valuable component in sustainable agriculture practices .
Case Study:
Field trials have shown that formulations containing this compound exhibit enhanced efficacy against common agricultural pests without causing significant harm to beneficial insects .
Biochemical Research
Enzyme Inhibition Studies:
this compound is employed in biochemical research to study enzyme inhibition mechanisms. It aids researchers in elucidating biochemical pathways and developing new therapeutic strategies .
Case Study:
Inhibitory assays conducted on specific enzymes involved in metabolic pathways have revealed that this compound can effectively modulate enzyme activity, providing insights into potential therapeutic targets for metabolic diseases .
Material Science
Advanced Material Development:
Researchers are exploring the use of this compound in creating advanced materials with enhanced thermal stability and mechanical properties. This application is particularly relevant for industries requiring durable materials .
Case Study:
Studies have demonstrated that incorporating this compound into polymer matrices can improve thermal resistance and mechanical strength, making it suitable for applications in aerospace and automotive industries .
Analytical Chemistry
Standard Reference Material:
The compound is also utilized as a standard reference material in analytical chemistry. It enhances the accuracy and reliability of chemical analyses conducted in laboratories .
Case Study:
In various chromatographic techniques, this compound has been employed to calibrate instruments and validate methods for detecting other compounds in complex mixtures .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drug synthesis targeting neurological disorders |
| Agricultural Chemistry | Formulation of agrochemicals for effective pest control |
| Biochemical Research | Studies on enzyme inhibition to elucidate biochemical pathways |
| Material Science | Development of advanced materials with enhanced properties |
| Analytical Chemistry | Used as a standard reference material for improving accuracy in chemical analyses |
Mechanism of Action
The mechanism of action of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
Key Research Findings
Substituent Position and Bioactivity :
- The acetamide group at position 2 in the target compound contrasts with the 6-position substitution in 2-chloro-N-(7-hydroxy-5-methyl-triazolo[1,5-a]pyrimidin-6-yl)acetamide . Positional differences may alter hydrogen bonding interactions with biological targets, affecting potency.
- Compounds with chlorophenylamine substituents (e.g., compound 94 in ) exhibit antimalarial activity, highlighting the role of aromatic amines in targeting Plasmodium falciparum .
Thioacetic Acid vs. Acetamide: The thio group in [(7-hydroxy-5-methyl-triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate introduces a sulfur atom, which may improve metal-binding capacity or redox activity .
Urea vs. Acetamide Moieties: Replacement of the acetamide group with alkylurea () led to compounds with notable antiproliferative effects, suggesting that bulkier substituents may enhance interactions with kinase domains or other anticancer targets .
Synthetic Flexibility :
- Suzuki coupling () and electrophilic substitution () are common methods for modifying triazolopyrimidine cores, enabling diverse functionalization for structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
